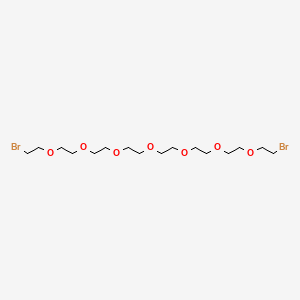

Br-PEG7-Br

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32Br2O7/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h1-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVUWDFPUXHBBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCBr)OCCOCCOCCOCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32Br2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Br-PEG7-Br: A Homobifunctional Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,23-dibromo-3,6,9,12,15,18,21-heptaoxatricosane (Br-PEG7-Br), a discrete-length polyethylene glycol (PEG) linker. Valued for its defined structure and homobifunctional nature, this molecule serves as a critical building block in the synthesis of complex therapeutic agents, most notably Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, representative synthetic protocols, and its mechanistic role in targeted protein degradation.

Core Structure and Physicochemical Properties

This compound is a homobifunctional molecule featuring a central chain of seven repeating ethylene glycol units, capped at both ends by a bromine atom. The bromine atoms act as reactive handles for nucleophilic substitution, allowing for the covalent attachment of two separate molecular entities. The PEG7 chain imparts increased hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final conjugate molecule.

Data Summary

The key quantitative data and physical properties of this compound are summarized in the table below for clear reference.

| Property | Value |

| IUPAC Name | 1,23-dibromo-3,6,9,12,15,18,21-heptaoxatricosane |

| Molecular Formula | C₁₆H₃₂Br₂O₇ |

| Molecular Weight | 496.23 g/mol |

| CAS Number | 177987-04-1 |

| Canonical SMILES | BrCCOCCOCCOCCOCCOCCOCCOCCBr |

| Appearance | Solid powder or pale yellow/colorless oil |

| Purity | Typically ≥95% |

| Solubility | Soluble in DMSO, DMF, DCM |

| Storage Conditions | Store at -20°C, dry and dark |

Structural Representation

The logical assembly of the this compound molecule can be visualized as a central hydrophilic PEG spacer flanked by two reactive bromide groups.

Application in PROTAC Synthesis: Mechanism of Action

This compound is extensively used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins by coopting the cell's own ubiquitin-proteasome system (UPS). A PROTAC consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing it from the cell. The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.[1]

Experimental Protocols

The following sections provide representative protocols for the synthesis and characterization of a PROTAC using this compound. These protocols are generalized and may require optimization based on the specific properties of the ligands being used.

Representative Synthesis of a PROTAC via Sequential Alkylation

This protocol outlines the synthesis of a PROTAC where this compound is sequentially coupled to two different nucleophiles (e.g., a phenol-containing POI ligand and an amine-containing E3 ligand).

Step 1: Mono-alkylation of POI Ligand with this compound This step involves a nucleophilic substitution reaction where one end of the this compound linker attaches to the POI ligand.

-

Reagent Preparation : Dissolve the POI ligand containing a nucleophilic group (e.g., a phenol, 1.0 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) under an inert nitrogen or argon atmosphere.

-

Base Addition : Add a suitable base, such as potassium carbonate (K₂CO₃, 3.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.), to the solution. Stir the mixture at room temperature for 30 minutes to deprotonate the nucleophile.

-

Linker Addition : Add a solution of this compound (1.5-2.0 eq.) in anhydrous DMF to the reaction mixture. Using an excess of the dibromo-linker favors mono-substitution.

-

Reaction Incubation : Heat the reaction mixture to 60-80 °C and stir overnight.

-

Monitoring : Track the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Purification : Upon completion, cool the reaction to room temperature. Dilute the mixture with a solvent like ethyl acetate and wash sequentially with water and brine to remove DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product (POI-PEG7-Br) by flash column chromatography on silica gel.

Step 2: Coupling of POI-PEG7-Br with E3 Ligase Ligand The second bromide on the linker is substituted by a nucleophile on the E3 ligase ligand.

-

Reaction Setup : Dissolve the purified POI-PEG7-Br intermediate (1.0 eq.) and the E3 ligase ligand containing a nucleophilic group (e.g., a primary or secondary amine, 1.2 eq.) in anhydrous DMF.

-

Base Addition : Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0-4.0 eq.).

-

Reaction Incubation : Stir the reaction at an elevated temperature (e.g., 80 °C) overnight under an inert atmosphere.

-

Monitoring : Monitor the reaction to completion by LC-MS.

-

Final Purification : Upon completion, perform an aqueous workup as described in Step 1. Purify the final PROTAC molecule using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

References

An In-depth Technical Guide to CAS Number 177987-04-1: A Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS Number 177987-04-1, chemically known as 1,23-dibromo-3,6,9,12,15,18,21-heptaoxatricosane and commonly referred to as Br-PEG7-Br, is a bifunctional chemical linker integral to the rapidly advancing field of targeted protein degradation. Specifically, it serves as a polyethylene glycol (PEG)-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. The this compound linker plays a crucial structural role, connecting a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase. The length and flexibility of this seven-unit PEG chain are critical in optimizing the formation of a productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein. This technical guide provides a comprehensive overview of the properties, synthesis, and application of CAS 177987-04-1.

Physicochemical Properties

The fundamental physicochemical properties of CAS 177987-04-1 are summarized in the table below. These properties are essential for its application in chemical synthesis and for understanding its contribution to the overall characteristics of the resulting PROTAC molecule.

| Property | Value | Reference |

| CAS Number | 177987-04-1 | [1][2] |

| Synonyms | This compound, 1,23-dibromo-3,6,9,12,15,18,21-heptaoxatricosane | [1][2] |

| Molecular Formula | C₁₆H₃₂Br₂O₇ | [1] |

| Molecular Weight | 496.23 g/mol | |

| Appearance | Solid Powder or Liquid | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C |

Synthesis and Characterization

The synthesis of 1,23-dibromo-3,6,9,12,15,18,21-heptaoxatricosane (this compound) is achieved through a two-step process starting from octaethylene glycol. The methodology involves the tosylation of the terminal hydroxyl groups followed by a nucleophilic substitution with bromide ions.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3,6,9,12,15,18,21-heptaoxatricosane-1,23-diyl bis(4-methylbenzenesulfonate)

To a solution of octaethylene glycol in a suitable solvent, p-toluenesulfonyl chloride is added in the presence of a base (e.g., pyridine or triethylamine) to facilitate the reaction. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography. The resulting tosylated product is then purified using standard chromatographic techniques.

Step 2: Synthesis of 1,23-dibromo-3,6,9,12,15,18,21-heptaoxatricosane

The purified tosylated intermediate is dissolved in acetone, and an excess of lithium bromide (LiBr) is added. The solution is heated under reflux for approximately 18 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified to yield 1,23-dibromo-3,6,9,12,15,18,21-heptaoxatricosane.

Characterization Data

The structural integrity of the synthesized this compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy.

| Analysis | Observed Chemical Shifts (δ, ppm) | Reference |

| ¹H NMR (500 MHz, CDCl₃) | 3.83 (t, J = 6.3 Hz, 4H), 3.69 – 3.65 (m, 24H), 3.49 (t, J = 6.3 Hz, 4H) | |

| ¹³C NMR (125 MHz, CDCl₃) | 71.21 (CH₂), 70.65 (CH₂), 70.58 (CH₂), 70.53 (CH₂), 30.32 (CH₂) |

Application in PROTAC Synthesis

The this compound linker serves as a versatile building block for the modular synthesis of PROTACs. The two terminal bromine atoms act as reactive handles for conjugation with a target protein-binding ligand and an E3 ligase-binding ligand, typically through nucleophilic substitution reactions.

General Experimental Workflow for PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound generally follows a sequential conjugation strategy. First, one of the bromo- groups of the linker is reacted with a suitable nucleophilic functional group (e.g., a phenol or an amine) on either the target protein ligand or the E3 ligase ligand. This reaction is typically carried out in the presence of a base, such as potassium carbonate or diisopropylethylamine (DIPEA), in an appropriate solvent like dimethylformamide (DMF). After purification of this mono-conjugated intermediate, the second ligand is attached to the other end of the linker under similar reaction conditions. The final PROTAC is then purified using chromatographic methods such as HPLC.

Caption: General workflow for the synthesis of a PROTAC molecule using the this compound linker.

Role in Targeted Protein Degradation and Signaling Pathways

The ultimate function of this compound is to facilitate the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. By degrading the target protein, the PROTAC effectively shuts down the signaling pathways in which the protein is involved.

The choice of the target protein ligand determines which protein will be degraded and, consequently, which signaling pathway will be modulated. For instance, if the PROTAC is designed to target a specific kinase involved in a cancer-related signaling pathway, the degradation of this kinase will lead to the downregulation of that pathway, potentially inhibiting cancer cell proliferation.

Caption: Mechanism of action of a PROTAC utilizing a this compound linker to induce protein degradation and subsequent signaling pathway downregulation.

Conclusion

CAS number 177987-04-1, or this compound, is a key molecular tool in the development of PROTACs for targeted protein degradation. Its well-defined structure, with a flexible heptaethylene glycol chain and reactive bromide termini, allows for the systematic construction of PROTACs with optimized properties for inducing the degradation of specific proteins of interest. The detailed synthesis and characterization data provided herein serve as a valuable resource for researchers in the field of chemical biology and drug discovery, enabling the rational design and synthesis of novel therapeutics that function through the innovative mechanism of targeted protein degradation. Further research into PROTACs incorporating this linker will continue to elucidate the structure-activity relationships that govern the efficacy of this promising therapeutic modality.

References

The Pivotal Role of the PEG7 Spacer in Bifunctional Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted therapeutics, the design and function of bifunctional linkers have become a cornerstone of innovation. These critical components, which bridge targeting moieties and effector molecules in constructs like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), are far from passive spacers. Among the various linker chemistries, polyethylene glycol (PEG) has emerged as a versatile and highly effective scaffold. This technical guide delves into the specific role and advantages of a seven-unit PEG spacer (PEG7), as exemplified by the Br-PEG7-Br linker, in the design and performance of bifunctional linkers, providing a comprehensive overview of its impact on physicochemical properties, biological activity, and clinical potential.

Introduction to Bifunctional Linkers and the Importance of Spacing

Bifunctional linkers are the architectural linchpin in many modern therapeutic modalities. In PROTACs, they connect a ligand for a target protein (Protein of Interest, POI) to a ligand for an E3 ubiquitin ligase, facilitating the formation of a ternary complex that leads to the degradation of the POI.[1] In ADCs, the linker tethers a potent cytotoxic payload to a monoclonal antibody, ensuring targeted delivery to cancer cells.[2]

The linker's composition, length, and flexibility are critical determinants of a bifunctional molecule's success.[1] These properties influence:

-

Solubility and Permeability: Affecting the molecule's ability to reach its target in a physiological environment.[1]

-

Pharmacokinetics (PK): Influencing the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.[1]

-

Ternary Complex Formation (in PROTACs): An optimal linker length and flexibility are crucial for the stable and efficient formation of the POI-PROTAC-E3 ligase complex.

-

Drug-to-Antibody Ratio (DAR) and Payload Release (in ADCs): The linker can impact the number of drug molecules that can be attached to an antibody and the mechanism of payload release at the target site.

The PEG7 Spacer: A "Sweet Spot" in Linker Design

A PEG7 spacer consists of seven repeating ethylene glycol units. In the case of this compound, this PEG chain is capped on both ends by bromine atoms, which serve as reactive handles for conjugation to the two ligands. This specific length and its inherent properties offer a unique combination of advantages in the design of bifunctional linkers.

Physicochemical Properties Imparted by the PEG7 Spacer

The ethylene glycol units of the PEG spacer render it highly hydrophilic. This property is particularly beneficial for improving the solubility of often hydrophobic PROTAC and ADC molecules. Furthermore, the flexibility of the PEG chain can contribute to improved cell permeability, a significant challenge for the typically large bifunctional molecules. The PEG7 spacer strikes a balance, providing sufficient length to facilitate complex biological interactions while maintaining favorable physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 1,23-dibromo-3,6,9,12,15,18,21-heptaoxatricosane | |

| Molecular Formula | C16H32Br2O7 | |

| Molecular Weight | 496.23 g/mol | |

| Appearance | Solid Powder | |

| Solubility | Soluble in DMSO | |

| Purity | ≥98% |

The Role of PEG7 in PROTAC Efficacy

In the context of PROTACs, the linker is a critical determinant of efficacy. The PEG7 spacer plays a multifaceted role in this regard.

Ternary Complex Formation: The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein and an E3 ligase. The length and flexibility of the linker are paramount for achieving the correct orientation and proximity of the two proteins. A linker that is too short may cause steric hindrance, preventing the complex from forming, while a linker that is too long may not effectively bring the proteins together. The PEG7 spacer often provides an optimal distance to facilitate the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target protein.

Table 2: Comparative In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths

| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] | Reference(s) |

| PEG3 | 55 | 85 | |

| PEG4 | 20 | 95 | |

| PEG5 | 15 | >98 | |

| PEG6 | 30 | 92 |

This table presents a synthesized comparison from a representative study to illustrate the impact of PEG linker length.

Table 3: Impact of Linker Length on Cellular Permeability and Target Engagement

| Linker | PAMPA Permeability (10⁻⁶ cm/s) | NanoBRET Target Engagement IC50 (nM) | Reference(s) |

| PEG3 | 1.8 | 65 | |

| PEG4 | 1.5 | 30 | |

| PEG5 | 1.3 | 25 | |

| PEG6 | 1.1 | 40 |

This table presents a synthesized comparison from a representative study to illustrate the impact of PEG linker length.

Table 4: Comparative Pharmacokinetic Properties in Mice

| Linker | Oral Bioavailability (%) | Plasma Half-life (hours) | Reference(s) |

| PEG3 | 10 | 2.5 | |

| PEG4 | 15 | 3.0 | |

| PEG5 | 18 | 3.5 | |

| PEG6 | 12 | 3.2 |

This table presents a synthesized comparison from a representative study to illustrate the impact of PEG linker length.

As indicated in the tables, a PEG linker of around 5-7 units often represents a "sweet spot" where the combination of increased solubility and permeability, along with optimal geometry for ternary complex formation, leads to the most potent degradation of the target protein.

Biocompatibility and Safety

PEG is well-established in the pharmaceutical industry for its biocompatibility and low immunogenicity. The use of a PEG7 spacer can therefore reduce the risk of adverse immune reactions and improve the overall safety profile of the therapeutic agent.

Experimental Protocols

A thorough evaluation of a bifunctional linker involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

PROTAC Synthesis using this compound

This protocol describes a general method for the synthesis of a PROTAC via sequential nucleophilic substitution of the bromine atoms on the this compound linker.

Materials:

-

Ligand for Protein of Interest (POI) with a nucleophilic group (e.g., -OH, -NH2)

-

Ligand for E3 Ligase with a nucleophilic group (e.g., -OH, -NH2)

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3))

-

Standard glassware for organic synthesis

-

Purification system (e.g., preparative HPLC)

Procedure:

-

First Nucleophilic Substitution:

-

Dissolve the POI ligand (1.0 eq) and a base (e.g., K2CO3, 3.0 eq) in anhydrous DMF.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the mono-substituted intermediate by flash column chromatography.

-

-

Second Nucleophilic Substitution:

-

Dissolve the purified mono-substituted intermediate (1.0 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.

-

Add a base (e.g., DIPEA, 2.0 eq).

-

Stir the reaction at room temperature or with gentle heating until completion, monitoring by LC-MS.

-

Upon completion, perform an aqueous workup and purify the final PROTAC by preparative HPLC.

-

Characterize the final product by NMR and high-resolution mass spectrometry.

-

Western Blot for PROTAC-Induced Protein Degradation

Objective: To quantify the reduction in the level of the target protein following treatment with a PROTAC.

Methodology:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of degradation relative to the vehicle-treated control.

-

Generate a dose-response curve to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

-

Cellular Permeability Assay (Caco-2)

Objective: To assess the ability of a PROTAC to cross a cell monolayer, as a measure of its potential for oral absorption.

Methodology:

-

Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until a confluent and differentiated monolayer is formed (typically 21 days).

-

Assay Setup:

-

Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Add the test PROTAC to the apical (A) or basolateral (B) chamber.

-

Include control compounds with known high (e.g., caffeine) and low (e.g., mannitol) permeability.

-

-

Sample Collection: At various time points, collect samples from the receiver chamber (B for A-to-B transport, A for B-to-A transport).

-

Quantification: Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters.

Visualizing Key Processes

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical experimental workflow for the evaluation of a new bifunctional linker.

Conclusion

The PEG7 spacer represents a highly valuable tool in the design of bifunctional linkers for advanced therapeutics like PROTACs and ADCs. Its inherent hydrophilicity, flexibility, and biocompatibility contribute to improved solubility, permeability, and safety profiles. Furthermore, its specific length often provides the optimal geometry for mediating the complex biological interactions required for potent therapeutic activity. While the ideal linker is always context-dependent, a systematic evaluation including a PEG7 variant is a rational and often fruitful approach in the development of novel targeted therapies.

References

An In-Depth Technical Guide to Homobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homobifunctional Polyethylene Glycol (PEG) linkers are versatile molecular tools essential in the fields of bioconjugation, drug delivery, and diagnostics. These linkers consist of a polyethylene glycol chain with identical reactive functional groups at both ends, having the general structure X-PEG-X.[1][2] The PEG backbone imparts desirable properties such as increased water solubility, enhanced stability, and reduced immunogenicity to the conjugated molecules.[3] This guide provides a comprehensive technical overview of the core principles, applications, and methodologies associated with the use of homobifunctional PEG linkers.

Core Concepts and Properties

The fundamental utility of homobifunctional PEG linkers lies in their ability to crosslink molecules. This can involve intramolecular crosslinking to study protein conformation or intermolecular crosslinking to connect two different molecules, such as in the formation of protein dimers or antibody-drug conjugates (ADCs).[4] The PEG spacer arm offers several advantages, including improved solubility of the conjugate, increased stability by providing a protective hydrophilic shield, and reduced aggregation.

The choice of the reactive group ('X') is critical and depends on the target functional groups on the biomolecule. Common reactive groups for homobifunctional PEG linkers include N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., lysine residues) and maleimides for targeting sulfhydryl groups (e.g., cysteine residues). The resulting amide and thioether bonds, respectively, are generally stable under physiological conditions.

Types of Homobifunctional PEG Linkers and Their Reactivity

The selection of a homobifunctional PEG linker is primarily dictated by the available functional groups on the target molecule and the desired stability of the resulting linkage. The most prevalent types are those reactive towards amines and sulfhydryls.

Amine-Reactive Linkers: NHS-PEG-NHS

Homobifunctional NHS-ester PEG linkers (NHS-PEG-NHS) are widely used for crosslinking proteins and other biomolecules containing primary amines. The NHS ester reacts with the ε-amino group of lysine residues or the N-terminal α-amino group to form a stable amide bond.

Reaction Conditions: The reaction is typically carried out in an amine-free buffer at a pH of 7.2-8.5. The rate of reaction increases with pH, but so does the rate of hydrolysis of the NHS ester, which is a competing reaction. Therefore, careful control of the pH is crucial for efficient conjugation.

Sulfhydryl-Reactive Linkers: Maleimide-PEG-Maleimide

Homobifunctional maleimide PEG linkers (Maleimide-PEG-Maleimide) are highly specific for sulfhydryl groups, which are present in cysteine residues. The maleimide group reacts with the thiol group via a Michael addition reaction to form a stable thioether bond.

Reaction Conditions: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5. At pH values above 7.5, the maleimide group can react with primary amines, and its hydrolysis rate also increases.

Quantitative Data on Linker Performance

The efficiency and stability of conjugation are critical parameters in the design of bioconjugates. The following tables summarize key quantitative data for the most common homobifunctional PEG linkers.

| Linker Type | Target Group | Optimal pH | Reaction Time | Molar Excess (Linker:Molecule) | Bond Formed |

| NHS-PEG-NHS | Primary Amines (-NH₂) | 7.2 - 8.5 | 30 - 60 min at RT | 10 - 50 fold | Amide |

| Maleimide-PEG-Maleimide | Sulfhydryls (-SH) | 6.5 - 7.5 | 1 - 4 hours at RT | 10 - 20 fold | Thioether |

| Carboxy-PEG-Carboxy | Primary Amines (-NH₂) | 4.5 - 6.0 (activation), 7.2-8.5 (conjugation) | Multi-step | Varies | Amide |

| Alkyne-PEG-Alkyne | Azides (-N₃) | Not pH dependent | 1 - 4 hours at RT | 1 - 5 fold | Triazole |

Table 1: Reaction Conditions for Common Homobifunctional PEG Linkers. This table provides a general overview of the typical reaction parameters. Optimal conditions may vary depending on the specific molecules being conjugated.

| Linker Chemistry | Bond Stability (Half-life) | Key Considerations |

| NHS Ester Reaction (Amide Bond) | Very stable under physiological conditions. | NHS esters are susceptible to hydrolysis, especially at higher pH. Linker solutions should be prepared fresh. |

| Maleimide Reaction (Thioether Bond) | Generally stable, but can undergo retro-Michael reaction and thiol exchange in the presence of other thiols. | Ring-opening hydrolysis of the succinimide ring can increase long-term stability. |

Table 2: Stability of Linkages Formed by Homobifunctional PEG Linkers. This table highlights the stability of the covalent bonds formed and important factors to consider for each chemistry.

Experimental Protocols

Detailed and reproducible protocols are crucial for successful bioconjugation. Below are methodologies for key experiments involving homobifunctional PEG linkers.

Protocol 1: Protein Crosslinking using NHS-PEG-NHS

This protocol describes a general procedure for crosslinking a protein with primary amines using a homobifunctional NHS-ester PEG linker.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

NHS-PEG-NHS linker

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Protein Preparation: Prepare a solution of the protein at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.4).

-

Linker Preparation: Immediately before use, dissolve the NHS-PEG-NHS linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-PEG-NHS linker to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis using an appropriate molecular weight cutoff.

-

Analysis: Analyze the crosslinked product using SDS-PAGE, which will show a shift in molecular weight corresponding to the crosslinked species. Further characterization can be performed using mass spectrometry.

Protocol 2: Peptide Crosslinking using Maleimide-PEG-Maleimide

This protocol outlines a general procedure for crosslinking a peptide containing a cysteine residue using a homobifunctional maleimide PEG linker.

Materials:

-

Cysteine-containing peptide in a thiol-free buffer (e.g., PBS, pH 7.0)

-

Maleimide-PEG-Maleimide linker

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., free cysteine or β-mercaptoethanol)

-

Desalting column or HPLC for purification

Procedure:

-

Peptide Preparation: Dissolve the peptide in a thiol-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.0) to a concentration of 1-5 mg/mL. If the peptide has disulfide bonds, it may need to be reduced first using a reducing agent like TCEP, which should then be removed before adding the maleimide linker.

-

Linker Preparation: Immediately before use, dissolve the Maleimide-PEG-Maleimide linker in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved maleimide linker to the peptide solution.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring.

-

Quenching: Quench any unreacted maleimide groups by adding a solution of free cysteine or β-mercaptoethanol.

-

Purification: Purify the crosslinked peptide using a desalting column or reverse-phase HPLC.

-

Analysis: Characterize the final product by mass spectrometry to confirm the desired crosslinking.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate (ADC) using a homobifunctional PEG linker. This process involves the random conjugation of a drug-linker complex to lysine residues on an antibody.

Caption: Workflow for ADC synthesis using a homobifunctional PEG linker.

Conclusion

Homobifunctional PEG linkers are indispensable reagents in modern bioconjugation and drug development. Their unique properties, conferred by the polyethylene glycol backbone, allow for the creation of highly soluble, stable, and less immunogenic bioconjugates. A thorough understanding of the different reactive chemistries, optimal reaction conditions, and purification strategies is paramount for the successful application of these powerful tools. This guide provides the foundational knowledge and practical protocols to aid researchers in the effective use of homobifunctional PEG linkers in their scientific endeavors.

References

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2][3] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC.[1] Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation. This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PROTAC Design with PEG Linkers

PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The linker is a critical component that governs the formation and stability of this ternary complex.

PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity. This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.

Physicochemical Properties and Cellular Permeability

The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments. This enhancement in solubility is critical not only for facile handling and formulation but also for improving oral absorption and overall pharmacokinetic profiles.

The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers may adopt folded conformations that can shield the polar surface area of the PROTAC, creating a more compact structure that is more amenable to traversing the cell membrane. However, excessively long PEG chains can lead to decreased cellular uptake. Therefore, the optimal number of PEG units must be determined empirically for each PROTAC system.

The Critical Role of Linker Length in Ternary Complex Formation

The length of the PEG linker is a paramount parameter that directly influences the formation and stability of the ternary complex. An optimal linker length is crucial as it dictates the spatial orientation and proximity of the target protein and the E3 ligase.

-

Too short: A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.

-

Too long: Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. It can also lead to a decrease in potency due to a higher entropic penalty upon binding.

Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system.

Quantitative Data on PROTACs with PEG Linkers

The following tables summarize quantitative data for several PROTACs that utilize PEG linkers, illustrating the impact of linker composition and length on their degradation capabilities.

Table 1: Impact of PEG Linker Length on TBK1 Degradation

| Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Alkyl/Ether | < 12 | No Degradation | - |

| Alkyl/Ether | 21 | 3 | 96 |

| Alkyl/Ether | 29 | 292 | 76 |

Table 2: Activity of EGFR-Targeting PROTACs with PEG Linkers

| Compound | Linker Composition | Target Cells | DC50 (nM) | Dmax (%) | IC50 (nM) |

| MS39 | PEG | HCC-827 (exon 19 deletion) | 5.0 | - | - |

| MS39 | PEG | H3255 (L858R) | 3.3 | - | - |

| Compound 13 | PEG and Triazole | HCC-827 (EGFRdel19) | 3.57 | 91 | 6 |

| Pro-PEG3-BA | PEG3 | H3122 (EML4-ALK) | - | - | - |

Table 3: Activity of BCR-ABL-Targeting PROTACs with PEG Linkers

| Compound | Linker Composition | Target Cells | IC50 (nM) |

| Arg-PEG1-Dasa | 1 PEG unit | K562 | 0.3595 |

| Arg-PEGn-Dasa | Multiple PEG units | K562 | 0.3595 - 0.5304 |

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PROTACs with PEG linkers.

General Synthesis of a PEGylated PROTAC

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.

Materials:

-

POI ligand with a suitable functional group (e.g., amine, carboxylic acid, or alkyne).

-

E3 ligase ligand (e.g., pomalidomide) with a suitable functional group.

-

Bifunctional PEG linker (e.g., NH2-PEGn-COOH or Azide-PEGn-NHS ester).

-

Coupling reagents (e.g., HATU, DIPEA).

-

Copper catalyst (for click chemistry, if applicable).

-

Solvents (e.g., DMF, DMSO).

-

Purification supplies (e.g., HPLC).

Procedure:

-

Functionalization of Ligands (if necessary): Ensure that both the POI and E3 ligase ligands have orthogonal functional groups that can react with the bifunctional PEG linker.

-

First Coupling Reaction (Amide Bond Formation):

-

Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3) in an appropriate solvent like DMF.

-

Add coupling reagents such as HATU and DIPEA.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

-

-

Second Coupling Reaction (Click Chemistry Example):

-

Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).

-

Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate.

-

Stir the reaction at room temperature for 12-24 hours.

-

Purify the final PROTAC by preparative HPLC.

-

Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., β-actin).

-

Incubate with an HRP-conjugated secondary antibody.

-

Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

-

Ternary Complex Formation Assays

Several biophysical techniques can be used to assess the formation of the POI-PROTAC-E3 ligase ternary complex.

Isothermal Titration Calorimetry (ITC):

-

Principle: ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

-

Procedure: A series of titrations are performed: titrating the PROTAC into the POI, the PROTAC into the E3 ligase, and the PROTAC into a mixture of the POI and E3 ligase to determine binary and ternary binding affinities and cooperativity.

Surface Plasmon Resonance (SPR):

-

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte, providing real-time kinetics (association and dissociation rates) and affinity data.

-

Procedure: Typically, one protein (e.g., the E3 ligase) is immobilized on the sensor chip. The PROTAC is then injected, followed by a mixture of the PROTAC and the POI to measure binary and ternary complex formation.

NanoBRET™ Ternary Complex Assay:

-

Principle: This is a cell-based assay that uses bioluminescence resonance energy transfer (BRET) to detect the proximity of two proteins in live cells.

-

Procedure: The target protein is fused to NanoLuc® luciferase, and the E3 ligase is fused to HaloTag®. In the presence of a PROTAC that brings the two proteins together, energy is transferred from the luciferase to the HaloTag® ligand, resulting in a BRET signal.

Cellular Permeability Assays

Parallel Artificial Membrane Permeability Assay (PAMPA):

-

Principle: PAMPA is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane.

-

Procedure: The assay measures the diffusion of a compound from a donor compartment, through a lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).

Caco-2 Permeability Assay:

-

Principle: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport.

-

Procedure: The compound is added to either the apical or basolateral side of the cell monolayer, and its appearance on the opposite side is measured over time to determine permeability.

Visualizing Key Processes in PROTAC Development

The following diagrams, generated using the Graphviz DOT language, illustrate fundamental concepts in PROTAC action and development.

Caption: PROTAC-mediated protein degradation pathway.

References

An In-depth Technical Guide to the Solubility and Stability of Br-PEG7-Br

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Bromo-PEG7-Bromide (Br-PEG7-Br), a bifunctional, discrete PEG linker. Given the limited availability of specific experimental data for this compound, this guide synthesizes information from the broader knowledge base of polyethylene glycol (PEG) derivatives and alkyl bromides to provide well-founded predictions and detailed experimental protocols for characterization.

This compound, with the chemical formula C14H28Br2O6 and a molecular weight of approximately 452.18 g/mol , is utilized in bioconjugation and as a PROTAC linker.[1] Its symmetrical structure, featuring a central chain of seven ethylene glycol units capped by bromine atoms, dictates its physicochemical properties.

Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 72713-23-6 | [1] |

| Molecular Formula | C14H28Br2O6 | [1] |

| Molecular Weight | 452.18 g/mol | [1] |

| Synonyms | Bromo-PEG7-bromide, 1,2-Bis-{2-[2-(2-bromo-ethoxy)-ethoxy]-ethoxy}-ethane | [1] |

Solubility Profile

The solubility of this compound is governed by the hydrophilic nature of the seven-unit polyethylene glycol chain and the characteristics of the terminal bromine atoms. PEG and its derivatives are known for their excellent solubility in aqueous solutions and a range of polar organic solvents. The short PEG7 chain in this molecule is expected to impart significant water solubility.

Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | High | The ethylene glycol units form hydrogen bonds with protic solvents. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High | The polarity of these solvents is compatible with the polar PEG chain. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents can typically dissolve a wide range of organic molecules. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | Polarity is generally sufficient to dissolve short-chain PEGs. |

| Nonpolar | Hexanes, Toluene | Low to Insoluble | The polarity of the PEG chain is incompatible with nonpolar solvents. |

Stability Considerations

The chemical stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents or nucleophiles.

Summary of Potential Stability Issues for this compound

| Stability Factor | Conditions | Predicted Effect on this compound | Primary Degradation Pathway |

| Thermal Stability | Elevated temperatures | Degradation | Cleavage of C-O and C-C bonds in the PEG chain. Dissociation of the C-Br bond. |

| Hydrolytic Stability | Acidic or basic pH | Generally stable; potential for hydrolysis under harsh conditions. | The ether linkages of the PEG backbone are generally resistant to hydrolysis. |

| Oxidative Stability | Presence of oxygen, peroxides, or other oxidizing agents | Degradation | Formation of aldehydes, carboxylates, and peroxides along the PEG chain. |

| Photostability | Exposure to UV light | Potential for degradation | Photodegradation of the PEG chain can occur. |

| Reactivity with Nucleophiles | Presence of amines, thiols, etc. | High reactivity | The bromine atoms are good leaving groups, making the molecule susceptible to nucleophilic substitution. |

For optimal stability, it is recommended to store this compound at low temperatures (-5°C to -20°C), in a dry environment, and protected from light. When in solution, particularly in anhydrous solvents, handling under an inert atmosphere is advisable to prevent degradation.

Experimental Protocols

To obtain quantitative data for the solubility and stability of this compound, the following experimental protocols are recommended.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method for determining the equilibrium solubility of this compound in an aqueous buffer.

Experimental Workflow for Solubility Determination

Workflow for determining the aqueous solubility of this compound.

Methodology:

-

Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Solid and Liquid Phases: Centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended, as PEG derivatives lack a strong UV chromophore. A calibration curve should be prepared using standards of known concentrations.

Protocol 2: Stability-Indicating HPLC Assay

This protocol describes a stability-indicating HPLC method to assess the degradation of this compound under various stress conditions.

Experimental Workflow for Stability Assessment

Workflow for conducting a stability-indicating assay of this compound.

Methodology:

-

Method Development: Develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products. A C18 column with a gradient elution of water and acetonitrile or methanol is a common starting point. Detection can be achieved with CAD or ELSD.

-

Forced Degradation Studies:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Aliquot the stock solution into separate vials for each stress condition.

-

Acid/Base Hydrolysis: Add HCl or NaOH to achieve desired pH values (e.g., pH 1-2 and pH 12-13).

-

Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Oxidative Stress: Add a low concentration of hydrogen peroxide (e.g., 0.1-3%).

-

Photostability: Expose the solution to UV and visible light according to ICH guidelines.

-

-

Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by the developed HPLC method.

-

Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics. Peak purity analysis of the parent peak and identification of major degradation products (e.g., using LC-MS) should be performed to validate the stability-indicating nature of the method.

Signaling Pathways and Logical Relationships

As a bifunctional linker, this compound is not directly involved in signaling pathways but rather facilitates the connection of two molecular entities. In the context of Proteolysis Targeting Chimeras (PROTACs), it serves as a flexible spacer between a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

Logical Relationship in PROTAC Function

The role of a PEG linker in mediating PROTAC-induced protein degradation.

This guide provides a foundational understanding of the solubility and stability of this compound based on established chemical principles and offers robust protocols for their experimental determination. For any specific application, it is crucial to perform such experimental validation to ensure the suitability of this linker.

References

In-Depth Technical Guide to Br-PEG7-Br: Safety, Handling, and Applications

This technical guide provides comprehensive safety data, handling protocols, and application insights for Br-PEG7-Br, tailored for researchers, scientists, and drug development professionals. This compound, also known by its systematic name 1,23-dibromo-3,6,9,12,15,18,21-heptaoxatricosane, is a homobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and nanotechnology. Its primary application lies in its role as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound is a polyethylene glycol (PEG) derivative featuring bromide functional groups at both ends of a seven-unit ethylene glycol chain. These terminal bromides serve as reactive sites for nucleophilic substitution, allowing for the covalent linkage of two molecular entities. The PEG chain itself imparts increased hydrophilicity and flexibility to the resulting conjugate.

| Property | Data | Reference |

| Chemical Name | 1,23-dibromo-3,6,9,12,15,18,21-heptaoxatricosane | [1] |

| Synonyms | Bromo-PEG7-bromide, Br-PEG-7-Br | [2] |

| CAS Number | 72713-23-6, 177987-04-1 | [1][2] |

| Molecular Formula | C₁₄H₂₈Br₂O₆ or C₁₆H₃₂Br₂O₇ (slight variations based on supplier) | [1] |

| Molecular Weight | Approximately 452.18 g/mol or 496.23 g/mol (slight variations based on supplier) | |

| Appearance | Solid powder | |

| Purity | ≥95% or ≥98% | |

| Solubility | Soluble in DMSO |

Safety and Handling

While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, it is crucial to note that its chemical, physical, and toxicological properties have not been thoroughly investigated. Therefore, standard laboratory precautions should be observed at all times.

| Aspect | Recommendation | Reference |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat. | |

| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood. | |

| Storage | Store in a cool, dry, and dark place. Recommended storage temperatures are -5°C or -20°C. Keep the container tightly closed and avoid sunlight. For long-term storage in solution (e.g., in DMSO), -80°C is recommended. | |

| Stability | Stable under recommended storage conditions. Avoid high temperatures and strong oxidizing agents. | |

| Spill and Disposal | In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a chemical waste container. Dispose of in accordance with local environmental regulations. Do not flush to sewer. |

First Aid Measures

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. | |

| Skin Contact | Wash off with soap and plenty of water. | |

| Eye Contact | Flush eyes with water as a precaution. | |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. |

Experimental Protocols and Applications

This compound is a key reagent in the construction of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. The this compound linker connects a ligand that binds to the POI and another ligand that binds to the E3 ligase.

General Protocol for PROTAC Synthesis using this compound

This protocol outlines a general, two-step nucleophilic substitution for the synthesis of a PROTAC. This is a representative procedure and may require optimization for specific substrates.

Step 1: Synthesis of the Linker-Ligand 1 Intermediate

-

Dissolution: Dissolve the first ligand (containing a nucleophilic group, e.g., an amine or thiol) in a suitable anhydrous solvent (e.g., DMF or DMSO) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to the reaction mixture to facilitate the deprotonation of the nucleophile.

-

Addition of this compound: Add a molar excess of this compound to the reaction mixture. The excess will favor the mono-substituted product.

-

Reaction: Stir the reaction at room temperature or with gentle heating until the formation of the mono-substituted product is confirmed by an appropriate analytical method (e.g., LC-MS or TLC).

-

Purification: Purify the resulting Br-PEG6-Ligand 1 intermediate using flash column chromatography or preparative HPLC.

Step 2: Coupling of the Intermediate with Ligand 2

-

Dissolution: Dissolve the purified Br-PEG6-Ligand 1 intermediate and the second ligand (also containing a nucleophilic group) in an anhydrous solvent under an inert atmosphere.

-

Addition of Base: Add a suitable base to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with heating until the reaction is complete, as monitored by LC-MS or TLC.

-

Purification: Purify the final PROTAC product by preparative HPLC or other suitable chromatographic techniques.

Visualizing Workflows and Pathways

PROTAC Mechanism of Action

The following diagram illustrates the mechanism by which a PROTAC, synthesized using a linker such as this compound, induces the degradation of a target protein.

Caption: The PROTAC induces proximity between the target protein and an E3 ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental Workflow for PROTAC Synthesis

The following diagram outlines the key steps in the synthesis of a PROTAC molecule using this compound as a linker.

Caption: A two-step synthesis workflow for creating a PROTAC using a homobifunctional this compound linker.

References

The Role of PEG Linkers in Drug Discovery: A Technical Guide

Introduction

In the landscape of modern drug discovery, the precise delivery of therapeutic agents to their target sites while minimizing off-target effects is a paramount objective. Polyethylene glycol (PEG) linkers have emerged as a cornerstone technology in achieving this goal. These versatile, hydrophilic polymers are increasingly utilized to connect therapeutic payloads to targeting moieties, thereby enhancing the overall efficacy and safety profile of novel drug candidates. This technical guide provides an in-depth exploration of the applications of PEG linkers in drug discovery, with a focus on their role in Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and drug-eluting hydrogels.

Core Principles of PEG Linkers in Drug Development

PEGylation, the process of covalently attaching PEG chains to a molecule, imparts several advantageous properties that address common challenges in drug development.[1] The inherent characteristics of PEG, such as its high water solubility, biocompatibility, and lack of toxicity and immunogenicity, make it an ideal component in drug design.[1]

Key benefits of incorporating PEG linkers include:

-

Enhanced Solubility and Stability: Many potent therapeutic agents are hydrophobic, leading to poor solubility and a tendency to aggregate. The hydrophilic nature of PEG linkers can significantly improve the aqueous solubility of the conjugate, preventing aggregation and enhancing stability in biological fluids.[2][3]

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of a drug molecule, which can reduce its renal clearance and prolong its circulation half-life in the bloodstream.[2] This extended exposure can lead to greater accumulation of the drug at the target site.

-

Reduced Immunogenicity: The flexible PEG chain can act as a shield, masking the drug payload and other components from the immune system and thereby reducing the potential for an immune response.

-

Controlled Drug Release: In certain applications, such as hydrogels, the properties of the PEG network can be tuned to control the rate of drug release over time.

The structure of the PEG linker, including its length and whether it is linear or branched, is a critical design parameter that can be optimized to fine-tune the therapeutic index of a drug.

Applications of PEG Linkers in Advanced Drug Modalities

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker connecting the antibody to the payload is a critical determinant of the ADC's success. PEG linkers are frequently incorporated into ADC design to improve their therapeutic properties.

The length of the PEG linker has a profound impact on the efficacy and safety of an ADC. A longer PEG linker can enhance the solubility of ADCs carrying hydrophobic payloads, allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation. However, there is often a trade-off between pharmacokinetic benefits and in vitro potency.

| PEG Linker Length | Effect on Pharmacokinetics (Half-life) | Effect on In Vitro Cytotoxicity (IC50) | Effect on In Vivo Efficacy (Tumor Growth Inhibition) | Reference Molecule/Study |

| No PEG | 19.6 min | High Potency | 11% decrease in tumor weight | Affibody-MMAE Conjugate / Non-PEGylated control ADC |

| PEG 2 units | - | - | 35-45% decrease in tumor weight | L540cy xenograft model |

| PEG 4 units | - | - | 35-45% decrease in tumor weight | L540cy xenograft model |

| PEG4K | 2.5-fold increase vs. No PEG | 4.5-fold reduction in cytotoxicity | Improved efficacy over No PEG | Affibody-MMAE Conjugate |

| PEG 8 units | Increased plasma exposure | - | 75-85% reduction in tumor weight | L540cy xenograft model |

| PEG 12 units | Increased plasma exposure | - | 75-85% reduction in tumor weight | L540cy xenograft model |

| PEG10K | 11.2-fold increase vs. No PEG | 22-fold reduction in cytotoxicity | Most effective tumor growth inhibition | Affibody-MMAE Conjugate |

| PEG 24 units | Increased plasma exposure | - | 75-85% reduction in tumor weight | L540cy xenograft model |

Note: The quantitative data presented is synthesized from multiple studies with different experimental models and should be interpreted as illustrative of general trends.

Caption: General mechanism of action of an antibody-drug conjugate.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical element in PROTAC design, and PEG linkers are widely used to improve their physicochemical properties and degradation efficiency.

The length of the PEG linker is a key determinant of the ability of a PROTAC to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase. An optimal linker length is crucial for efficient ubiquitination and degradation.

| Target Protein | Linker Length (atoms) | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Reference Study |

| TBK1 | < 12 | No degradation observed | - | Arvinas |

| TBK1 | 12 - 29 | Submicromolar | - | Arvinas |

| TBK1 | 21 | 3 nM | 96% | Arvinas |

| TBK1 | 29 | 292 nM | 76% | Arvinas |

| ERα | Variable (PEG chains) | Length-dependent | - | Cyrus et al. |

| CDK9 | Variable (PEG chains) | Length-dependent | - |

Note: DC50 is the half-maximal degradation concentration.

Caption: PROTAC-mediated protein degradation pathway.

PEG Hydrogels for Controlled Drug Delivery

PEG hydrogels are three-dimensional networks of crosslinked PEG chains that can absorb and retain large amounts of water. Their biocompatibility, tunable mechanical properties, and ability to encapsulate therapeutic agents make them excellent platforms for controlled drug delivery. The release of the encapsulated drug can be controlled by modifying the crosslinking density and molecular weight of the PEG, which in turn affects the diffusion of the drug through the hydrogel matrix.

The release of a drug from a PEG hydrogel can often be described by various kinetic models, such as the Higuchi model, which relates the cumulative amount of drug released to the square root of time, indicating a diffusion-controlled process. The Korsmeyer-Peppas model is also frequently used to elucidate the release mechanism, where the release exponent 'n' can distinguish between Fickian diffusion, non-Fickian (anomalous) transport, and case-II transport.

| Hydrogel System | Drug | Kinetic Model | Release Exponent (n) | Release Mechanism | Reference |

| PEG-co-p(AAc/AMPS) | Ketotifen | First-order, Korsmeyer-Peppas | 0.5047 - 0.6442 | Non-Fickian diffusion | |

| pHEMA/PLGA | Letrozole | Higuchi | 0.4 - 0.82 | Fickian and non-Fickian diffusion |

Experimental Protocols

ADC Conjugation with a PEG Linker

This protocol outlines a general procedure for the conjugation of a cytotoxic payload to an antibody via a PEG linker targeting surface-exposed lysine residues.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Drug-PEG-linker construct with an N-hydroxysuccinimide (NHS) ester reactive group

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Desalting columns for buffer exchange

Procedure:

-

Preparation of the Drug-Linker: If not pre-activated, dissolve the drug-linker construct with a terminal carboxylic acid in DMF or DMSO. Add EDC and Sulfo-NHS to activate the carboxylic acid group, forming an NHS ester.

-

Antibody Preparation: Ensure the antibody is at the desired concentration in the reaction buffer.

-

Conjugation Reaction: Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to maintain the integrity of the antibody. The reaction is typically incubated for 1-2 hours at room temperature with gentle mixing.

-

Purification of the ADC: The resulting ADC is purified from unconjugated drug-linker and other reagents using size-exclusion chromatography or desalting columns.

-

Characterization of the ADC: The final product is characterized to determine the protein concentration (e.g., by UV-Vis spectrophotometry at 280 nm) and the average drug-to-antibody ratio (DAR), often by hydrophobic interaction chromatography (HIC-HPLC).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the in vitro potency of an ADC.

Materials:

-

Target cancer cell line and a control cell line (low antigen expression)

-

Cell culture medium and supplements

-

ADC constructs and control antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the ADC, control antibody, and free drug for a specified period (e.g., 72-96 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by fitting the data to a dose-response curve.

In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of an ADC.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human tumor cell line for xenograft implantation

-

ADC constructs, vehicle control, and potentially a non-binding ADC control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant the tumor cells into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When the tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the ADC constructs and controls to the mice via a suitable route (e.g., intravenous injection) at a specified dosing schedule.

-

Monitoring: Monitor the tumor volume and body weight of the mice regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (length × width²) / 2.

-

Endpoint: The study is terminated when the tumors in the control group reach a predefined size or after a set period.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Pharmacokinetic Analysis of PEGylated Drugs

This protocol provides a general overview of how the pharmacokinetic properties of a PEGylated drug are assessed.

Procedure:

-

Dosing: Administer the PEGylated drug to animals (e.g., rats or mice) at a specific dose and route.

-

Blood Sampling: Collect blood samples at various time points post-administration.

-

Sample Processing: Process the blood samples to obtain plasma or serum.

-

Quantification: The concentration of the PEGylated drug in the plasma/serum samples is quantified using a suitable analytical method. For large molecules like ADCs, ligand-binding assays such as ELISA are often used. For smaller molecules, liquid chromatography-mass spectrometry (LC-MS) is a common technique.

-

Pharmacokinetic Parameter Calculation: The concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

Experimental Workflow Visualization

References

Theoretical Modeling of Br-PEG7-Br Conformations: A Technical Guide

Abstract: The conformational landscape of polyethylene glycol (PEG) and its derivatives is of critical importance in the fields of drug delivery, material science, and nanotechnology. This technical guide provides an in-depth overview of the theoretical modeling of α,ω-dibromo-heptaethylene glycol (Br-PEG7-Br), a molecule of interest for bioconjugation and the formation of self-assembled monolayers. We present a comprehensive, best-practice methodology for performing molecular dynamics (MD) simulations to elucidate the conformational preferences of this molecule. This guide is intended for researchers, scientists, and drug development professionals with an interest in the computational analysis of PEGylated systems.

Introduction

Polyethylene glycol (PEG) is a biocompatible and water-soluble polymer widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2] The process of "PEGylation," the covalent attachment of PEG chains, can enhance drug solubility, reduce immunogenicity, and prolong circulation half-life. The specific conformation of the PEG chain influences its effective hydrodynamic volume and its interactions with biological systems.[1] this compound, a short-chain PEG with bromine atoms at both termini, serves as a versatile building block for creating more complex architectures through nucleophilic substitution reactions. Understanding its conformational behavior in different environments is crucial for predicting the structure and function of the resulting materials and bioconjugates.

This guide outlines the theoretical and computational framework for modeling the conformations of this compound using all-atom molecular dynamics simulations.

Theoretical Background: Key Dihedral Angles

The conformation of this compound is primarily determined by the rotation around its backbone bonds. The key dihedral angles that define the overall shape of the molecule are:

-

τ1 (Br-C1-C2-O1): Describes the orientation of the terminal bromine atom relative to the PEG backbone.

-

τ2 (C1-C2-O1-C3): One of the two key dihedral angles of the PEG repeat unit.

-

τ3 (C2-O1-C3-C4): The second key dihedral angle of the PEG repeat unit.

The interplay of these rotations, particularly the preference for gauche or anti (trans) conformations, dictates whether the chain adopts a more compact, helical structure or a more extended, linear one.

Computational Methodology

Molecular dynamics (MD) simulation is a powerful technique for exploring the conformational space of molecules.[3] A typical workflow for the theoretical modeling of this compound is outlined below.

The choice of a force field is critical for the accuracy of MD simulations. For organic molecules like this compound, the CHARMM General Force Field (CGenFF) or the General AMBER Force Field (GAFF) are suitable choices.[4] However, standard distributions of these force fields may not have accurate parameters for the brominated termini.